Methyl 3-hydroxydecanoate

概要

説明

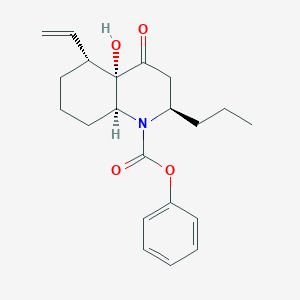

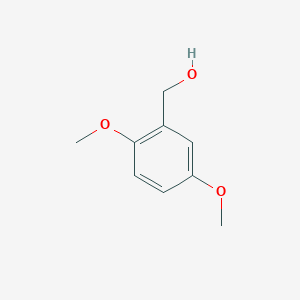

分子式はC11H22O3、分子量は202.29 g/molです 。この化合物は、デカン酸の誘導体であり、3番目の炭素位置にヒドロキシル基を持ち、エステル化されたメチル基を特徴としています。

準備方法

合成経路と反応条件: 3-ヒドロキシデカン酸メチルエステルの合成は、通常、3-ヒドロキシデカン酸とメタノールをエステル化することで行われます。この反応は、硫酸などの酸を触媒として、還流条件下で行われます。反応は次のように表すことができます。

3-ヒドロキシデカン酸+メタノールH2SO4{_svg_2}3-ヒドロキシデカン酸メチルエステル+水

工業的生産方法: 工業的な環境では、3-ヒドロキシデカン酸メチルエステルの生産には、リパーゼなどの生体触媒を用いて、反応効率と選択性を高める場合があります。生体触媒を使用することで、より穏やかな反応条件で、より環境に優しい方法で合成することができます。

反応の種類:

酸化: 3-ヒドロキシデカン酸メチルエステルは、酸化されて3-オキソデカン酸メチルエステルを生成することができます。

還元: この化合物は、還元されてデカン酸メチルエステルを生成することができます。

置換: ヒドロキシル基は、求核置換反応によって他の官能基に置換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。

置換: 塩化チオニル(SOCl2)などの試薬を用いて、ヒドロキシル基を塩化物に変換することができ、その後さらに置換反応を行うことができます。

生成される主な生成物:

酸化: 3-オキソデカン酸メチルエステル。

還元: デカン酸メチルエステル。

置換: 使用する試薬に応じて、様々な置換誘導体。

科学的研究の応用

3-ヒドロキシデカン酸メチルエステルは、科学研究において幅広い用途があります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、脂質代謝における役割や、特定の細菌によって生産される生分解性ポリマーであるポリヒドロキシアルカノエート(PHAs)の構成成分として研究されています.

医学: 研究により、特定の病原性細菌に対して抗菌作用を示すことが示されています.

工業: 生分解性プラスチックの製造や、様々なファインケミカルの合成のための前駆体として使用されます。

作用機序

3-ヒドロキシデカン酸メチルエステルの作用機序は、脂質代謝に関連する代謝経路への組み込みを含みます。細菌では、ポリヒドロキシアルカノエート(PHAs)の生合成のためのモノマー単位であり、エネルギー貯蔵として蓄積されます。 3番目の炭素位置のヒドロキシル基は、これらのポリマーへの反応性と組み込みに重要な役割を果たしています .

類似化合物:

3-ヒドロキシヘキサン酸メチルエステル: 同様の化学的性質を持つ、より短鎖のアナログ。

3-ヒドロキシテトラデカン酸メチルエステル: 同様の化学的性質を持つ、より長鎖のアナログ。

独自性: 3-ヒドロキシデカン酸メチルエステルは、特定の鎖長とヒドロキシル基の位置によって、独特の物理的および化学的性質を持ちます。その中間の鎖長は、生分解性ポリマーの合成や、脂質代謝を研究するためのモデル化合物として特に有用です。

類似化合物との比較

3-Hydroxy Hexanoic Acid Methyl Ester: A shorter-chain analog with similar chemical properties.

3-Hydroxy Tetradecanoic Acid Methyl Ester: A longer-chain analog with similar chemical properties.

Uniqueness: 3-Hydroxy Decanoic Acid Methyl Ester is unique due to its specific chain length and the position of the hydroxyl group, which confer distinct physical and chemical properties. Its intermediate chain length makes it particularly useful in the synthesis of biodegradable polymers and as a model compound for studying lipid metabolism.

特性

IUPAC Name |

methyl 3-hydroxydecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h10,12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVACUZVNTVHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334720 | |

| Record name | Methyl 3-hydroxydecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62675-82-5 | |

| Record name | Methyl 3-hydroxydecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Methyl 3-hydroxydecanoate of interest in carbohydrate synthesis?

A1: this compound serves as a valuable starting material for synthesizing complex molecules, particularly in the context of carbohydrate chemistry. For instance, it plays a crucial role in the synthesis of Rhamnolipids, specifically Rhamnolipid B. Rhamnolipids are glycolipids known for their biological activities, including antibacterial and antiviral properties. [, ]

Q2: Can you explain the role of stereochemistry in the synthesis of Rhamnolipid B using this compound?

A2: The stereochemistry of this compound is crucial when synthesizing Rhamnolipid B. Research has shown that the (R)-enantiomer of this compound leads to the formation of diastereoisomeric rhamnosides when reacted with L-rhamnose peracetate. [] Furthermore, in the final step of Rhamnolipid B synthesis, the stereochemistry of this compound derivative determines the configuration of the final product. Specifically, using a derivative of (R)-Methyl 3-hydroxydecanoate results in the attachment of the β-hydroxydecanoic acid moiety in an α-configuration to the dirhamnose sugar. [] This highlights the importance of stereochemical control in the synthesis of bioactive glycolipids like Rhamnolipid B.

Q3: What are the advantages of using minimally competent Lewis acids like Indium(III) bromide and Bismuth(III) triflate in rhamnoside synthesis with this compound?

A3: Minimally competent Lewis acids, such as Indium(III) bromide (InBr3) and Bismuth(III) triflate (Bi(OTf)3), offer distinct advantages over stronger Lewis acids in synthesizing rhamnosides using this compound. While stronger acids like BF3⋅Et2O and Sc(OTf)3 can promote glycosylation, they often necessitate excess reagents and stringent reaction control to minimize impurities. In contrast, InBr3 and Bi(OTf)3 demonstrate high catalytic efficiency even at low concentrations (<10%), produce purer rhamnoside products, and tolerate a wider range of reaction conditions, including higher temperatures. [] This makes them desirable alternatives for this specific glycosylation reaction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B142684.png)

![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B142686.png)